molecular formula C16H16O3 B14133014 Ethyl 2-(o-tolyloxy)benzoate

Ethyl 2-(o-tolyloxy)benzoate

Katalognummer: B14133014
Molekulargewicht: 256.30 g/mol
InChI-Schlüssel: MFJSONAPWGITKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(o-tolyloxy)benzoate: is an organic compound with the molecular formula C16H16O3. It is a type of ester, specifically an ethyl ester of 2-(o-tolyloxy)benzoic acid. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 2-(o-tolyloxy)benzoate can be synthesized through the esterification of 2-(o-tolyloxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of modified clay as a solid acid catalyst can improve the conversion rate and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-(o-tolyloxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).

    Substitution: Various nucleophiles depending on the desired product.

Major Products:

    Hydrolysis: 2-(o-tolyloxy)benzoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Products vary based on the nucleophile used.

Wirkmechanismus

The mechanism of action of ethyl 2-(o-tolyloxy)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific biological activity being investigated .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Ethyl 2-(o-tolyloxy)benzoate is unique due to its specific ester linkage and the presence of the o-tolyloxy group, which imparts distinct chemical and physical properties. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry.

Eigenschaften

Molekularformel

C16H16O3

Molekulargewicht

256.30 g/mol

IUPAC-Name

ethyl 2-(2-methylphenoxy)benzoate

InChI

InChI=1S/C16H16O3/c1-3-18-16(17)13-9-5-7-11-15(13)19-14-10-6-4-8-12(14)2/h4-11H,3H2,1-2H3

InChI-Schlüssel

MFJSONAPWGITKC-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=CC=C1OC2=CC=CC=C2C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.